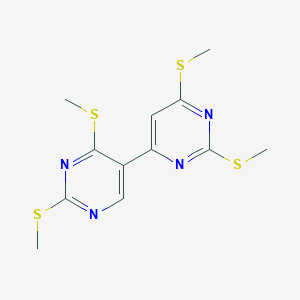![molecular formula C13H18O4 B14603848 2-Phenoxyethyl [(propan-2-yl)oxy]acetate CAS No. 60359-63-9](/img/structure/B14603848.png)
2-Phenoxyethyl [(propan-2-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl [(propan-2-yl)oxy]acetate is an organic compound with the molecular formula C13H18O4. It is a colorless liquid with a pleasant odor, often used in various industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl [(propan-2-yl)oxy]acetate typically involves the esterification of 2-phenoxyethanol with isopropyl acetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxyethyl [(propan-2-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-Phenoxyethanol and isopropyl acetate.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Phenoxyethyl [(propan-2-yl)oxy]acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenoxyethyl [(propan-2-yl)oxy]acetate involves its interaction with various molecular targets. It can act as a substrate for esterases, leading to its hydrolysis into 2-phenoxyethanol and isopropyl acetate. These products can then participate in further biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenoxyethanol: A precursor in the synthesis of 2-Phenoxyethyl [(propan-2-yl)oxy]acetate, used as a solvent and preservative.
Isopropyl Acetate: Another precursor, commonly used as a solvent in coatings and inks.
Phenoxyethyl Acetate: Similar in structure but lacks the isopropyl group, used in fragrances and as a solvent.
Uniqueness
This compound is unique due to its combined properties of both 2-phenoxyethanol and isopropyl acetate, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness .
Propriétés
Numéro CAS |
60359-63-9 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-phenoxyethyl 2-propan-2-yloxyacetate |
InChI |
InChI=1S/C13H18O4/c1-11(2)17-10-13(14)16-9-8-15-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
Clé InChI |
UDYRZMYDYBQKNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC(=O)OCCOC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Hexyloxy)phenyl]-2-iodobenzamide](/img/structure/B14603767.png)




![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)





![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)
![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)
